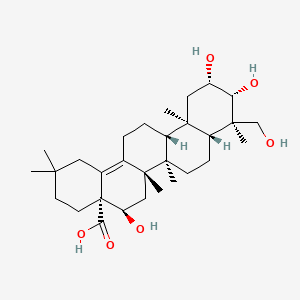![molecular formula C24H39NNa2O6 B12381464 disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate is a complex organic compound with significant biological and chemical properties. It is derived from 20-hydroxy-6Z,15Z-eicosadienoic acid, which is known for its role as an antagonist of 20-hydroxyarachidonic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate involves several steps. The primary starting material is 20-hydroxy-6Z,15Z-eicosadienoic acid. The synthesis typically involves the following steps:
Esterification: The carboxylic acid group of 20-hydroxy-6Z,15Z-eicosadienoic acid is esterified using an alcohol in the presence of an acid catalyst.
Amidation: The ester is then reacted with an amine to form the corresponding amide.
Hydrolysis: The amide is hydrolyzed under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential therapeutic effects in treating renal carcinoma and other cancers.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The compound exerts its effects by antagonizing 20-hydroxyarachidonic acid, a metabolite involved in various physiological processes. It inhibits the ω-hydroxylation activity of arachidonic acid, thereby reducing the proliferation and invasion of cancer cells . The molecular targets include enzymes involved in the metabolism of arachidonic acid and pathways related to cell growth and survival.
類似化合物との比較
Similar Compounds
20-Hydroxy-6Z,15Z-eicosadienoic acid: The parent compound with similar biological activity.
20-Hydroxyarachidonic acid: A related compound with distinct physiological roles.
20-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Another hydroxylated eicosanoid with different biological effects.
Uniqueness
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate is unique due to its specific antagonistic activity against 20-hydroxyarachidonic acid, making it a valuable tool in studying the role of eicosanoids in disease processes and as a potential therapeutic agent .
特性
分子式 |
C24H39NNa2O6 |
|---|---|
分子量 |
483.5 g/mol |
IUPAC名 |
disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate |
InChI |
InChI=1S/C24H41NO6.2Na/c26-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(27)25-21(24(30)31)20-23(28)29;;/h8-11,21,26H,1-7,12-20H2,(H,25,27)(H,28,29)(H,30,31);;/q;2*+1/p-2/b10-8-,11-9-;;/t21-;;/m0../s1 |
InChIキー |
JGVHCBALWPPEGB-AHXZRCGNSA-L |
異性体SMILES |
C(CCC/C=C\CCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC/C=C\CCCCO.[Na+].[Na+] |
正規SMILES |
C(CCCC=CCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-])CCCC=CCCCCO.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
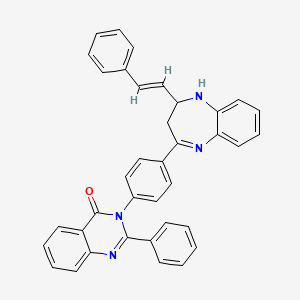


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
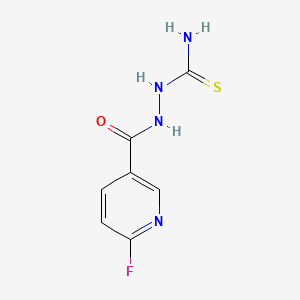
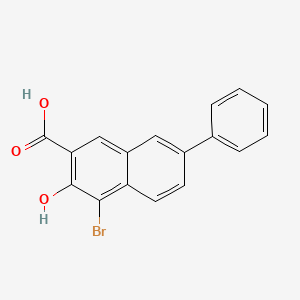
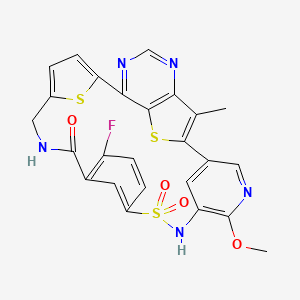
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)

